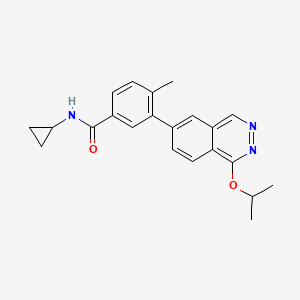![molecular formula C22H32N2O5 B13860269 rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester: is a chemical compound used as an intermediate in the synthesis of Norlofentanil, a metabolite of Norfentanyl, which is the major hepatic metabolite of Fentanyl. This compound has a molecular weight of 404.5 and a molecular formula of C22H32N2O5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves multiple steps. The starting materials and reagents typically include isonipecotic acid derivatives, Boc-protected amines, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The compound is usually stored at -20°C to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals and drug metabolites.
Industry: In the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic reactions, facilitating the conversion of precursor molecules to active metabolites. The molecular targets include enzymes and receptors involved in these metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Norlofentanil: A metabolite of Norfentanyl.
Norfentanyl: The major hepatic metabolite of Fentanyl.
Fentanyl: A potent synthetic opioid used as a pain medication.
Uniqueness
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is unique due to its specific structure and role as an intermediate in the synthesis of Norlofentanil. Its chemical properties and reactivity make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H32N2O5 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methyl-4-(N-propanoylanilino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-7-18(25)24(17-11-9-8-10-12-17)22(19(26)28-6)13-14-23(15-16(22)2)20(27)29-21(3,4)5/h8-12,16H,7,13-15H2,1-6H3/t16-,22+/m0/s1 |
Clave InChI |
KWJUANZXJZCFOE-KSFYIVLOSA-N |
SMILES isomérico |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)C(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
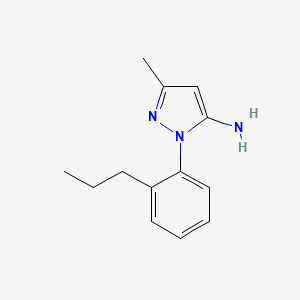
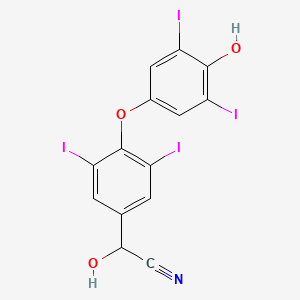

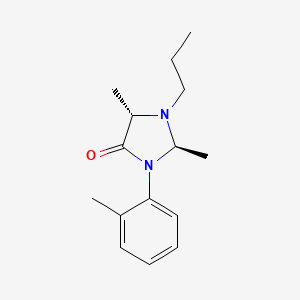
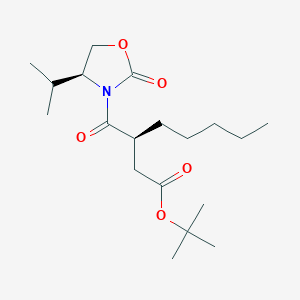
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
